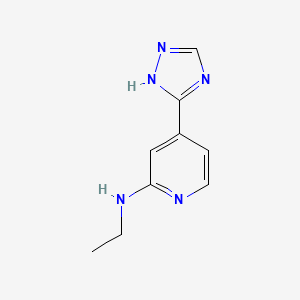![molecular formula C23H30ClN3O2S B3331963 2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol CAS No. 865712-14-7](/img/structure/B3331963.png)
2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
描述
2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, primarily starting with the formation of the indole nucleus. This process may involve the Fischer indole synthesis method, utilizing phenylhydrazine and aldehydes or ketones under acidic conditions. Next, incorporating the chloro group could be achieved through electrophilic aromatic substitution with chlorine gas or a chlorinating agent like thionyl chloride.
In subsequent steps, the indole derivative undergoes functionalization to introduce the tetrahydropyran-4-ylmethyl group. This might involve protective group strategies to avoid unwanted reactions. The formation of the thiazole ring can be facilitated using a cyclization reaction involving thiourea and α-haloketones. Finally, the N-isopropylamino group can be introduced via a nucleophilic substitution reaction with isopropylamine.
Industrial Production Methods: Industrial-scale production would rely on optimizing these reactions for yield, purity, and cost-efficiency. Catalysts and solvents would be chosen to facilitate high throughput and minimal byproduct formation. Continuous flow reactors might be employed for large-scale synthesis to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation and Reduction: This compound could undergo oxidation reactions, particularly targeting the indole ring or the thiazole moiety. Reduction reactions could also modify the thiazole or indole rings under appropriate conditions.
Substitution: Nucleophilic substitution might occur at positions on the indole ring, facilitated by the electron-withdrawing chloro group. Electrophilic substitution can also be expected in the presence of suitable reagents.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Solvents like dimethyl sulfoxide, acetonitrile, or methanol could be utilized based on the specific reaction requirement.
Major Products Formed: Major products would include various oxidized or reduced forms of the compound, depending on the reaction conditions. Substitution reactions could yield derivatives with different functional groups attached to the indole or thiazole rings.
科学研究应用
Chemistry: This compound might serve as a building block or intermediate in the synthesis of more complex molecules, useful in the design of new materials or catalysts.
Biology: Indole derivatives have been known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Hence, this compound could be evaluated for such activities.
Medicine: Given its structural complexity, it might be investigated for potential therapeutic applications, such as drug discovery research targeting specific enzymes or receptors.
Industry: In the pharmaceutical industry, this compound could be a precursor or intermediate in the production of drug molecules. It may also find applications in the agrochemical sector due to its potential bioactivity.
Mechanism of Action: The compound’s mechanism of action would likely be complex and target-specific. It might interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit or activate enzymes within biochemical pathways, influencing cellular processes. Detailed studies including binding assays and activity measurements would be necessary to elucidate these mechanisms.
相似化合物的比较
Uniqueness: Compared to other indole derivatives, 2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol stands out due to its specific substitution pattern, incorporating thiazole and tetrahydropyran moieties which may confer unique biological activities and chemical reactivity.
Similar Compounds:
2-[N-[2-[7-Chloro-1-(methyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
2-[N-[2-[7-Chloro-1-(cyclohexylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
2-[N-[2-[7-Bromo-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol
Each of these compounds shares structural similarities but varies in functional groups or substituents, leading to potentially different chemical and biological properties.
属性
IUPAC Name |
2-[[2-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-1,3-thiazol-4-yl]methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2S/c1-16(2)26(8-9-28)13-18-15-30-23(25-18)20-14-27(12-17-6-10-29-11-7-17)22-19(20)4-3-5-21(22)24/h3-5,14-17,28H,6-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDJYYRRWZBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CSC(=N1)C2=CN(C3=C2C=CC=C3Cl)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



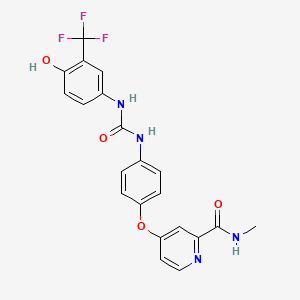
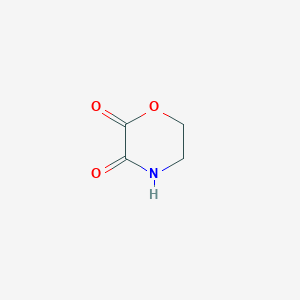
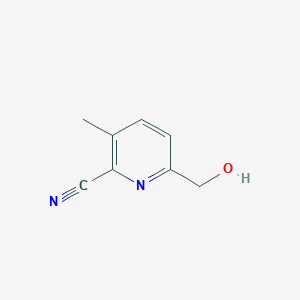
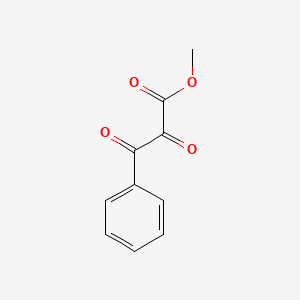
![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
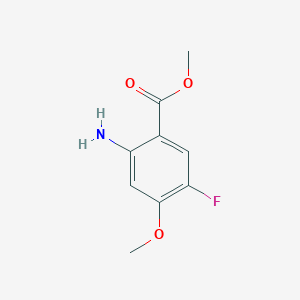
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3331951.png)
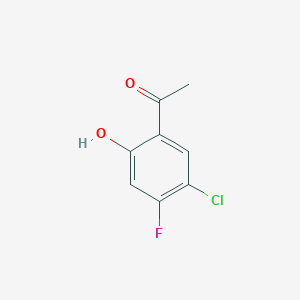


![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)
![1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine](/img/structure/B3331998.png)
